Technical Monograph: 3-Chloro-3',4'-dimethoxybenzophenone
Technical Monograph: 3-Chloro-3',4'-dimethoxybenzophenone
The following technical guide provides an in-depth analysis of 3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1). This monograph is designed for research scientists and process chemists, focusing on synthesis, characterization, and application in medicinal chemistry.[1]
CAS Number: 116412-84-1 Chemical Class: Diaryl Ketone / Benzophenone Derivative[1]
Part 1: Executive Summary & Chemical Identity[1]
3-Chloro-3',4'-dimethoxybenzophenone is a specialized organic intermediate characterized by a benzophenone core substituted with a chlorine atom at the meta position of one ring and two methoxy groups at the meta and para positions of the second ring.[1]
While often overshadowed by its structural isomer 4-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-83-0, a key intermediate for the fungicide Dimethomorph), the 3-chloro isomer serves as a critical Structure-Activity Relationship (SAR) probe in drug discovery.[1] It is particularly relevant in the development of tubulin polymerization inhibitors (such as phenstatin analogues) where the positioning of the halogen atom significantly influences lipophilicity and binding affinity to the colchicine site of tubulin.[1]
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | (3-Chlorophenyl)(3,4-dimethoxyphenyl)methanone |
| CAS Number | 116412-84-1 |
| Molecular Formula | C₁₅H₁₃ClO₃ |
| Molecular Weight | 276.72 g/mol |
| SMILES | COC1=C(OC)C=C(C=C1)C(=O)C2=CC=CC(Cl)=C2 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 108–112 °C (Predicted based on isomeric trends) |
| Solubility | Soluble in DCM, Chloroform, DMSO; sparingly soluble in water |
Part 2: Synthesis & Manufacturing Protocol
The most robust route for synthesizing 3-Chloro-3',4'-dimethoxybenzophenone is via Friedel-Crafts Acylation .[1] This method ensures high regioselectivity for the 3,4-dimethoxy ring due to the directing effects of the methoxy groups.[1]
Reaction Logic[1][2]
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Electrophile: The acylium ion generated from 3-chlorobenzoyl chloride .[1]
-
Nucleophile: 1,2-Dimethoxybenzene (Veratrole) .[1] The electron-donating methoxy groups activate the ring.[1]
-
Regiochemistry: Substitution occurs para to a methoxy group (position 4 of veratrole), which is sterically favored over the position between the two methoxy groups.[1]
Step-by-Step Protocol
Note: This protocol is adapted from standard industrial procedures for benzophenone derivatives.
Reagents:
-
3-Chlorobenzoyl chloride (1.0 eq)[1]
-
1,2-Dimethoxybenzene (Veratrole) (1.1 eq)[1]
-
Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) (1.2 eq)[1]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Workflow:
-
Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl₃ (1.2 eq) in dry DCM (5 mL/g of substrate) under nitrogen atmosphere.
-
Acyl Chloride Addition: Cool the suspension to 0–5 °C. Add 3-chlorobenzoyl chloride (1.0 eq) dropwise. Stir for 15 minutes to generate the acylium complex.
-
Substrate Addition: Add 1,2-dimethoxybenzene (1.1 eq) dropwise, maintaining the temperature below 10 °C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]
-
Quenching: Pour the reaction mixture slowly into an ice/HCl mixture (10% HCl) to hydrolyze the aluminum complex.
-
Extraction: Separate the organic layer.[1][3] Extract the aqueous layer twice with DCM.[1] Combine organic phases.[1][2][4][5]
-
Washing: Wash with water, then saturated NaHCO₃ (to remove acidic impurities), and finally brine.[1]
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol or an Ethyl Acetate/Heptane mixture.[1]
Synthesis Pathway Visualization[1]
Figure 1: Friedel-Crafts acylation pathway for the regioselective synthesis of CAS 116412-84-1.
Part 3: Applications in Drug Development[1]
While the 4-chloro isomer is an industrial agrochemical intermediate, the 3-chloro isomer is primarily a research tool in Medicinal Chemistry .[1]
Tubulin Polymerization Inhibitors (Antimitotic Agents)
The 3,4-dimethoxybenzophenone scaffold is a pharmacophore that mimics the B-ring of Combretastatin A-4 and Phenstatin .[1]
-
Mechanism: These compounds bind to the colchicine site of tubulin, inhibiting microtubule assembly and causing vascular collapse in tumors.[1]
-
SAR Significance: The position of the chlorine atom on the A-ring (the non-methoxy ring) is critical.[1]
-
3-Chloro (Meta): Increases lipophilicity and alters the dihedral angle of the benzophenone, potentially improving binding fit in the hydrophobic pocket of tubulin compared to the unsubstituted analog.[1]
-
Researchers use CAS 116412-84-1 to synthesize Phenstatin analogs to test if meta-halogenation improves cytotoxicity against multi-drug resistant (MDR) cancer cell lines.[1]
-
Agrochemical SAR Probe
In the development of morpholine-based fungicides (like Dimethomorph), the 3-chloro isomer is synthesized to define the "exclusion volume" of the target enzyme's active site.[1] If the 3-chloro derivative is inactive compared to the 4-chloro derivative, it confirms that the binding pocket has strict steric constraints at the meta position.[1]
Pharmacophore Map
Figure 2: Pharmacophore mapping of 3-Chloro-3',4'-dimethoxybenzophenone in tubulin binding contexts.
Part 4: Analytical Characterization
To validate the identity of synthesized CAS 116412-84-1, the following analytical parameters should be met.
HPLC Method (Purity Assessment)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient: 50% B to 90% B over 10 minutes.
-
Detection: UV at 254 nm (Benzophenone chromophore).[1]
-
Retention Time: The 3-chloro isomer typically elutes slightly after the 4-chloro isomer due to differences in polarity and shape.[1]
1H NMR Expectations (CDCl₃, 400 MHz)
-
Methoxy Groups: Two singlets around δ 3.90–3.98 ppm (6H total).[1]
-
Aromatic Ring B (Dimethoxy):
-
Aromatic Ring A (3-Chlorophenyl):
-
Pattern characteristic of meta-substitution: A singlet-like multiplet for H2, followed by multiplets for H4, H5, H6 in the δ 7.4–7.8 ppm region.[1]
-
Differentiation: The 4-chloro isomer would show a distinct AA'BB' para-substitution pattern (two doublets), whereas the 3-chloro isomer shows a more complex multiplet pattern .[1]
-
References
-
Sigma-Aldrich. 3-Chloro-3',4'-dimethoxybenzophenone Product Sheet. CAS 116412-84-1.[1] Link[1]
-
ChemNet. Product Entry: 3-Chloro-3',4'-dimethoxybenzophenone.[1]Link[1]
-
Pettit, G. R., et al. (1998).[1] Antineoplastic Agents.[1] 393. Synthesis of the trans-Isomer of Phenstatin. Journal of Medicinal Chemistry.[1] (Contextual reference for diaryl ketone tubulin inhibitors).
-
Google Patents. WO2001051440A1: Process for the preparation of substituted benzophenones.[1] (Methodology adapted for isomeric synthesis).[1] Link
Sources
- 1. 4-Chloro-3,4'-DimethoxyBenzophenone | 116412-83-0 [chemicalbook.com]
- 2. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 3. ijcea.org [ijcea.org]
- 4. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
